molecular formula C7H9N3O2 B1213746 2,6-Diamino-4-nitrotoluene CAS No. 59229-75-3

2,6-Diamino-4-nitrotoluene

Cat. No.: B1213746
CAS No.: 59229-75-3
M. Wt: 167.17 g/mol
InChI Key: SPOWAUDUGZVURQ-UHFFFAOYSA-N
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Description

2,6-Diamino-4-nitrotoluene is an organic compound with the molecular formula C7H9N3O2. It is a derivative of toluene, where two amino groups are positioned at the 2 and 6 positions, and a nitro group is located at the 4 position on the benzene ring. This compound is known for its applications in various chemical processes and industries.

Mechanism of Action

Target of Action

It is known that nitroaromatic compounds like 2,6-diamino-4-nitrotoluene can interact with various enzymes and proteins within a cell .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. For instance, it has been observed that certain bacteria can co-metabolically degrade 2,4,6-trinitrotoluene (TNT) into this compound . This transformation is facilitated by the upregulation of nitroreductase and N-ethylmaleimide reductase, which are closely related to TNT denitration .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the degradation of nitroaromatic compounds. In one study, it was found that a strain of Bacillus cereus could degrade TNT into this compound, among other products . The degradation process involved several pathways, including the pentose phosphate pathway, glycolysis/gluconeogenesis, and amino acid metabolism .

Pharmacokinetics

It is known that nitroaromatic compounds can be readily absorbed and metabolized by various organisms .

Result of Action

The result of the action of this compound is the transformation of TNT into less harmful compounds, including this compound itself . This transformation process can help in the bioremediation of TNT-contaminated environments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation of TNT into this compound by certain bacteria was found to be optimal at a temperature of 30 °C and a neutral pH . Furthermore, the presence of other compounds, such as ammonium sulfate, can affect the degradation process .

Biochemical Analysis

Biochemical Properties

2,6-Diamino-4-nitrotoluene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nitroreductase enzymes, which catalyze the reduction of nitro groups to amino groups. This interaction is crucial for the biotransformation of nitroaromatic compounds, facilitating their detoxification and removal from biological systems . Additionally, this compound can form adducts with proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of oxidative stress pathways, resulting in the upregulation of genes involved in antioxidant defense . This compound also affects cellular metabolism by interacting with enzymes involved in the pentose phosphate pathway and glycolysis . These interactions can lead to changes in cellular energy production and redox balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nitroreductase enzymes, facilitating the reduction of nitro groups to amino groups . This binding interaction is essential for the detoxification of nitroaromatic compounds. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity . These changes can have significant implications for the long-term health and viability of cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and changes in gene expression . At higher doses, it can lead to more severe effects, including cytotoxicity and tissue damage . Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced, leading to significant toxicity and potential organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by nitroreductase enzymes, which reduce the nitro group to an amino group . This reduction is a crucial step in the detoxification of nitroaromatic compounds. Additionally, this compound can influence metabolic flux by interacting with enzymes involved in the pentose phosphate pathway and glycolysis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It has been found to accumulate in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These interactions are crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-nitrotoluene typically involves the nitration of 2,6-diaminotoluene. The process begins with the nitration of toluene to form 2,6-dinitrotoluene, which is then reduced to 2,6-diaminotoluene. The final step involves the selective nitration of 2,6-diaminotoluene to produce this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diamino-4-nitrotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4-Diamino-6-nitrotoluene
  • 2,6-Diamino-4-chlorotoluene
  • 2,6-Diamino-4-methyltoluene

Comparison: 2,6-Diamino-4-nitrotoluene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it has distinct chemical properties and reactivity patterns, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

2-methyl-5-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWAUDUGZVURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207973
Record name 2,6-Diamino-4-nitrotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59229-75-3
Record name 2,6-Diamino-4-nitrotoluene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-4-nitrotoluene
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Record name 2,6-Diamino-4-nitrotoluene
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Record name 4-nitro-2,6-toluenediamine
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Record name 2,6-Diamino-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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